molecular formula C10H17BrFNO2 B8219154 tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8219154
M. Wt: 282.15 g/mol
InChI Key: JYLQTSMQJJFJIY-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromomethyl group, and a fluoropyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the bromomethyl group, and the addition of the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrrolidine derivatives, while oxidation or reduction can lead to different functionalized compounds.

Scientific Research Applications

tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and fluorinated pyrrolidines, such as:

  • tert-Butyl(2R,4S)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate
  • tert-Butyl(2R,4S)-2-(hydroxymethyl)-4-fluoropyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl(2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromomethyl and a fluoropyrrolidine moiety makes it particularly versatile for various chemical transformations and biological studies.

Properties

IUPAC Name

tert-butyl (2R,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLQTSMQJJFJIY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.